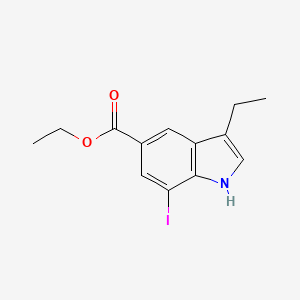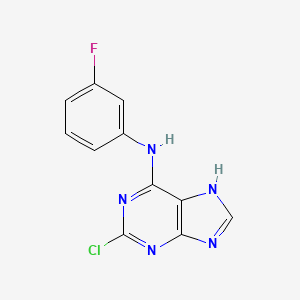
2-(2-formylpyridin-3-yl)propan-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-formylpyridin-3-yl)propan-2-yl acetate is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with a formyl group at the 2-position and an acetate group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-formylpyridin-3-yl)propan-2-yl acetate typically involves the reaction of 2-formylpyridine with isopropenyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
化学反应分析
Types of Reactions
2-(2-formylpyridin-3-yl)propan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(2-carboxypyridin-3-yl)propan-2-yl acetate.
Reduction: 2-(2-hydroxymethylpyridin-3-yl)propan-2-yl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2-formylpyridin-3-yl)propan-2-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2-formylpyridin-3-yl)propan-2-yl acetate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
2-(2-formylpyridin-3-yl)propan-2-yl alcohol: Similar structure but with a hydroxyl group instead of an acetate group.
2-(2-carboxypyridin-3-yl)propan-2-yl acetate: Similar structure but with a carboxylic acid group instead of a formyl group.
Uniqueness
2-(2-formylpyridin-3-yl)propan-2-yl acetate is unique due to the presence of both a formyl and an acetate group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
2-(2-formylpyridin-3-yl)propan-2-yl acetate |
InChI |
InChI=1S/C11H13NO3/c1-8(14)15-11(2,3)9-5-4-6-12-10(9)7-13/h4-7H,1-3H3 |
InChI 键 |
BBLOTZVYVMCTDM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC(C)(C)C1=C(N=CC=C1)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid](/img/structure/B8502917.png)


![Benzonitrile, 4-fluoro-2-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B8502945.png)



![Acetamide,n-[3-[(4-chloro-2,3-dihydro-7-iodo-1-oxo-1h-isoindol-5-yl)oxy]propyl]-](/img/structure/B8502977.png)
![Ethyl [4-(5-oxocyclopent-1-en-1-yl)butoxy]acetate](/img/structure/B8502979.png)
